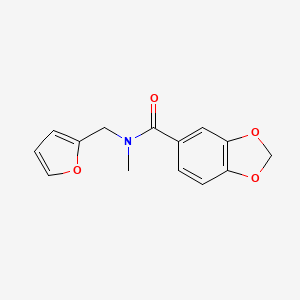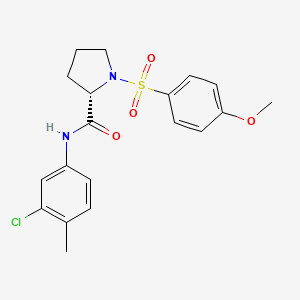![molecular formula C14H13ClN2O B7475556 N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7475556.png)
N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide, commonly known as Cmpd-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Cmpd-1 is a pyridine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
作用機序
Cmpd-1 has been shown to exert its therapeutic effects through various mechanisms of action, including the inhibition of protein kinase CK2, the inhibition of histone deacetylases (HDACs), and the activation of AMP-activated protein kinase (AMPK). CK2 is a protein kinase that is overexpressed in many cancers and is involved in the regulation of cell growth and proliferation. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the silencing of tumor suppressor genes. AMPK is a protein kinase that plays a key role in energy metabolism and is involved in the regulation of glucose and lipid metabolism.
Biochemical and physiological effects:
Cmpd-1 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of angiogenesis, the reduction of amyloid-beta plaques, the protection of dopaminergic neurons, and the regulation of glucose and lipid metabolism.
実験室実験の利点と制限
One advantage of using Cmpd-1 in lab experiments is its high purity and yield. Another advantage is its ability to exert its therapeutic effects through various mechanisms of action, which can provide insights into the underlying mechanisms of diseases. However, one limitation is the lack of in vivo studies, which can limit the translation of Cmpd-1 into clinical applications.
将来の方向性
There are many future directions for the study of Cmpd-1, including the optimization of its synthesis method, the development of analogs with improved potency and selectivity, the evaluation of its in vivo efficacy and safety, and the exploration of its potential therapeutic applications in other diseases. Additionally, the combination of Cmpd-1 with other drugs or therapies may enhance its therapeutic effects and reduce its limitations.
合成法
Cmpd-1 can be synthesized through various methods, including the reaction of 4-chlorobenzylamine with 2-pyridinecarboxylic acid methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. Another method involves the reaction of 4-chlorobenzylamine with 2-pyridinecarboxylic acid in the presence of a coupling agent and a base such as triethylamine. Both methods have been reported to yield high purity and yield of Cmpd-1.
科学的研究の応用
Cmpd-1 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, Cmpd-1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, Cmpd-1 has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of the disease. In Parkinson's disease research, Cmpd-1 has been shown to protect dopaminergic neurons from oxidative stress and inflammation.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-17(10-11-5-7-12(15)8-6-11)14(18)13-4-2-3-9-16-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFNXCPALZFPNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




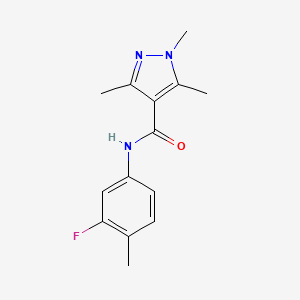

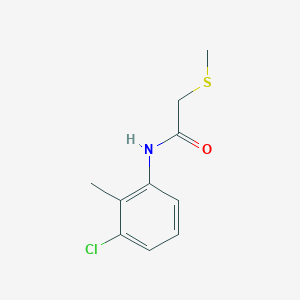
![1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475519.png)
![N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7475522.png)

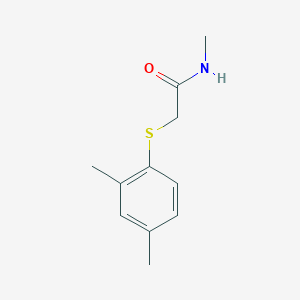
![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)

